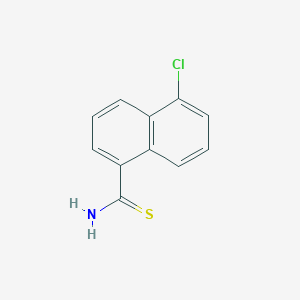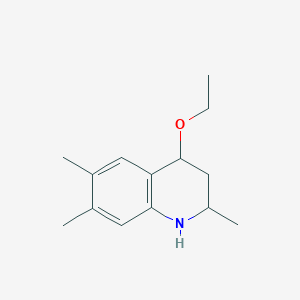
3-Bromo-8-methyl-1,6-naphthyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-8-methyl-1,6-naphthyridine is a nitrogen-containing heterocyclic compound. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a naphthyridine core with a bromine atom at the 3rd position and a methyl group at the 8th position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-8-methyl-1,6-naphthyridine can be achieved through various synthetic routes. One common method involves the bromination of 8-methyl-1,6-naphthyridine using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-8-methyl-1,6-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3rd position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, and organolithium compounds are used under anhydrous conditions to achieve substitution reactions.
Oxidation: Potassium permanganate in an acidic medium is used for oxidation reactions.
Reduction: Sodium borohydride in an alcoholic solvent is used for reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Oxidation Products: Oxidation can lead to the formation of naphthyridine N-oxides.
Reduction Products: Reduction can yield partially or fully reduced naphthyridine derivatives.
Aplicaciones Científicas De Investigación
3-Bromo-8-methyl-1,6-naphthyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmacologically active compounds with potential anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Material Science: It is employed in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Mecanismo De Acción
The mechanism of action of 3-Bromo-8-methyl-1,6-naphthyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function. The bromine atom and the naphthyridine core play a crucial role in the binding affinity and specificity of the compound .
Comparación Con Compuestos Similares
Similar Compounds
1,6-Naphthyridine: The parent compound without the bromine and methyl substituents.
3-Bromo-1,6-naphthyridine: Similar structure but lacks the methyl group at the 8th position.
8-Methyl-1,6-naphthyridine: Similar structure but lacks the bromine atom at the 3rd position.
Uniqueness
3-Bromo-8-methyl-1,6-naphthyridine is unique due to the presence of both the bromine atom and the methyl group, which confer distinct chemical reactivity and biological activity. The combination of these substituents enhances the compound’s potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications .
Propiedades
Fórmula molecular |
C9H7BrN2 |
|---|---|
Peso molecular |
223.07 g/mol |
Nombre IUPAC |
3-bromo-8-methyl-1,6-naphthyridine |
InChI |
InChI=1S/C9H7BrN2/c1-6-3-11-4-7-2-8(10)5-12-9(6)7/h2-5H,1H3 |
Clave InChI |
OVMIDLVMUSWNQR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=CC2=CC(=CN=C12)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


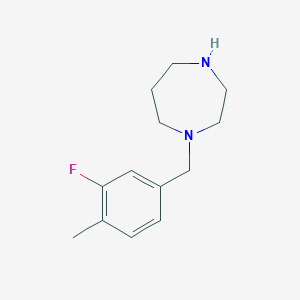

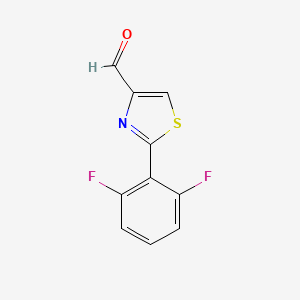
![2-ethyl-4-methoxy-1H-benzo[f]indole](/img/structure/B11884327.png)

![Ethyl 4-oxo-4H-thieno[3,2-d][1,3]oxazine-2-carboxylate](/img/structure/B11884341.png)
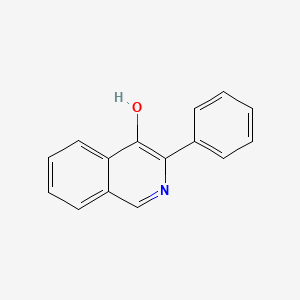
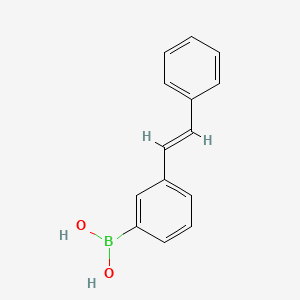

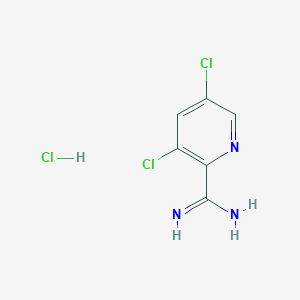
![Spiro[benzo[e][1,3]oxazine-4,4'-piperidin]-2(3H)-one](/img/structure/B11884379.png)
![8-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11884387.png)
